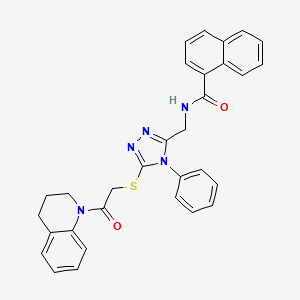
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C31H27N5O2S and its molecular weight is 533.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several key moieties:
- 3,4-Dihydroquinoline : Known for its cytotoxic properties.
- Triazole : Often associated with antifungal and anticancer activities.
- Naphthamide : Contributes to the compound's overall biological profile.
The molecular formula is C24H23N5O3S2 with a molecular weight of 493.6 g/mol. The compound is typically synthesized in high purity (≥95%) for research applications.
The primary biological activity attributed to this compound stems from its ability to inhibit specific kinases involved in cellular signaling pathways. Notably:
- Inhibition of p38 MAP Kinase : The presence of the 3,4-dihydroquinoline moiety suggests that this compound may inhibit p38 MAP kinase, a target known to be involved in inflammatory responses and cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have shown that derivatives containing the 3,4-dihydroquinoline structure can induce cell death in cancer cells through apoptosis mechanisms. Specific studies have reported IC50 values in the low micromolar range against breast and colon cancer cell lines .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties:
- Antibacterial and Antifungal Activity : Compounds related to the triazole moiety have demonstrated efficacy against bacterial strains and fungi. For example, triazole derivatives have been noted for their ability to disrupt fungal cell wall synthesis, leading to cell death .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
| Study | Findings | Cell Lines/Organisms |
|---|---|---|
| Study 1 | Inhibition of p38 MAP kinase leading to apoptosis | MCF7 (breast cancer) |
| Study 2 | Significant antibacterial activity against E. coli | E. coli |
| Study 3 | Induction of apoptosis via mitochondrial pathways | HT29 (colon cancer) |
Case Study: Anticancer Efficacy
In a notable study focusing on a related quinoline derivative, researchers reported that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
属性
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N5O2S/c37-29(35-19-9-13-23-11-5-7-18-27(23)35)21-39-31-34-33-28(36(31)24-14-2-1-3-15-24)20-32-30(38)26-17-8-12-22-10-4-6-16-25(22)26/h1-8,10-12,14-18H,9,13,19-21H2,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVOKXNGSYJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














